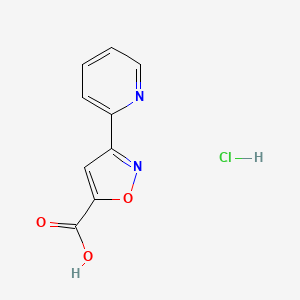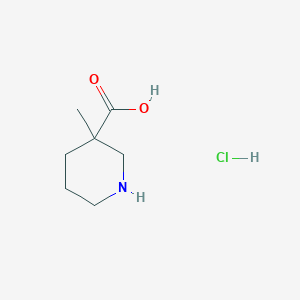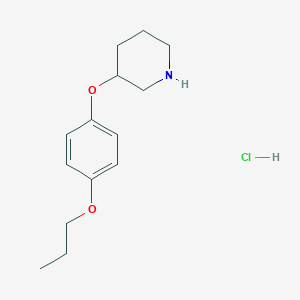
4-hydroxy-6-nitroquinolin-2(1H)-one
Descripción general
Descripción
4-hydroxy-6-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydroxyl group at the 4-position and a nitro group at the 6-position on the quinoline ring, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-nitroquinolin-2(1H)-one typically involves the nitration of 4-hydroxyquinolin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-6-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-6-nitroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the hydroxyl and nitro groups can influence the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxyquinolin-2(1H)-one: Lacks the nitro group, which can result in different chemical and biological properties.
6-nitroquinolin-2(1H)-one: Lacks the hydroxyl group, affecting its reactivity and interactions.
Quinoline: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
4-hydroxy-6-nitroquinolin-2(1H)-one is unique due to the presence of both hydroxyl and nitro groups, which can significantly influence its chemical reactivity and biological activities. These functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its ability to interact with biological targets.
Propiedades
IUPAC Name |
4-hydroxy-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDSWMTVZEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research presented in the paper?
A1: The research primarily focuses on synthesizing novel azo dyes derived from 4-hydroxy-6-nitroquinolin-2(1H)-one and evaluating their antimicrobial activity. The authors synthesized a series of azo dyes by coupling diazonium salts of various substituted anilines with this compound. The synthesized compounds were then tested against a panel of bacterial and fungal strains to assess their potential as antimicrobial agents [].
Q2: Why is the study of this compound derivatives relevant in the context of antimicrobial research?
A2: Quinoline derivatives, particularly those with substitutions at specific positions, are known to exhibit a wide range of biological activities, including antimicrobial effects. 4-Hydroxyquinolin-2(1H)-ones, a subclass within this family, have shown promising activity against various microbial strains. This research builds upon this knowledge by exploring the impact of incorporating an azo group and different substituents on the antimicrobial potency and spectrum of this compound derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(N,2-dimethylpropanamido)methyl]benzoic acid](/img/structure/B1395462.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)





![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)



